molecular formula C11H6F2N4O B14916176 1-(2-(3,4-Difluorophenyl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile

1-(2-(3,4-Difluorophenyl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile

Cat. No.: B14916176
M. Wt: 248.19 g/mol
InChI Key: GEZRVIFZKBZCQB-UHFFFAOYSA-N
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Description

1-(2-(3,4-Difluorophenyl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile is a chemical compound that has garnered significant interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(2-(3,4-Difluorophenyl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile involves several steps. One common method includes the reaction of 3,4-difluorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form the corresponding α,β-unsaturated nitrile. This intermediate is then subjected to cyclization with hydrazine hydrate to form the triazole ring. The final product is obtained through oxidation and purification steps .

Industrial production methods often employ biocatalytic approaches to enhance the efficiency and selectivity of the synthesis. Enzymes such as ketoreductases are used to catalyze specific steps in the reaction, resulting in higher yields and enantiomeric purity .

Chemical Reactions Analysis

1-(2-(3,4-Difluorophenyl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted triazoles and difluorophenyl derivatives .

Scientific Research Applications

1-(2-(3,4-Difluorophenyl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential as an enzyme inhibitor, affecting various biological pathways.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 1-(2-(3,4-Difluorophenyl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering the enzyme’s activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

When compared to similar compounds, 1-(2-(3,4-Difluorophenyl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile stands out due to its unique combination of functional groups. Similar compounds include:

    1-(3,4-Difluorophenyl)-1,2,4-triazole: Lacks the carbonitrile group, resulting in different reactivity and applications.

    1-(2,4-Difluorophenyl)-1,2,4-triazole: The position of the fluorine atoms affects the compound’s chemical properties and biological activity.

    1-(3,4-Difluorophenyl)-2-oxoethyl derivatives:

Properties

Molecular Formula

C11H6F2N4O

Molecular Weight

248.19 g/mol

IUPAC Name

1-[2-(3,4-difluorophenyl)-2-oxoethyl]-1,2,4-triazole-3-carbonitrile

InChI

InChI=1S/C11H6F2N4O/c12-8-2-1-7(3-9(8)13)10(18)5-17-6-15-11(4-14)16-17/h1-3,6H,5H2

InChI Key

GEZRVIFZKBZCQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CN2C=NC(=N2)C#N)F)F

Origin of Product

United States

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